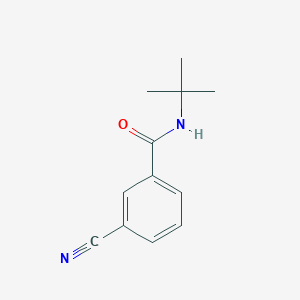
N-tert-butyl-3-cyanobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-butyl-3-cyanobenzamide: is an organic compound with the molecular formula C12H14N2O It is a derivative of benzamide, where the amide nitrogen is substituted with a tert-butyl group and a cyano group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reaction of Nitriles with tert-Butyl Benzoate: One efficient method involves the reaction of nitriles (aryl, benzyl, and sec-alkyl nitriles) with tert-butyl benzoate, catalyzed by 2 mol% Zn(ClO4)2·6H2O at 50°C under solvent-free conditions.
Reaction of Di-tert-butyl Dicarbonate with Nitriles: Another method uses di-tert-butyl dicarbonate and nitriles, catalyzed by Cu(OTf)2 under solvent-free conditions at room temperature.
Industrial Production Methods: Industrial production methods for N-tert-butyl-3-cyanobenzamide typically involve large-scale synthesis using the above-mentioned reactions, optimized for higher yields and purity. The choice of catalysts and reaction conditions is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-tert-butyl-3-cyanobenzamide can undergo oxidation reactions, particularly at the tert-butyl group.
Reduction: The cyano group can be reduced to an amine under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano group.
Common Reagents and Conditions:
Oxidation: tert-Butyl hydroperoxide can be used as an oxidizing agent.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of the tert-butyl group.
Reduction: Amino derivatives of the cyano group.
Substitution: Substituted benzamides with various functional groups.
Scientific Research Applications
Biology and Medicine: The compound is explored for its potential biological activities, including its use in drug development. It is a structural component in the synthesis of certain pharmaceuticals .
Mechanism of Action
The mechanism of action of N-tert-butyl-3-cyanobenzamide involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The cyano group and tert-butyl group play crucial roles in its reactivity and binding affinity .
Comparison with Similar Compounds
N-tert-butylbenzamide: Lacks the cyano group, making it less reactive in certain chemical reactions.
3-cyanobenzamide: Lacks the tert-butyl group, affecting its steric properties and reactivity.
Uniqueness: N-tert-butyl-3-cyanobenzamide is unique due to the presence of both the tert-butyl and cyano groups, which confer distinct chemical and physical properties. This combination allows for specific interactions and reactivity that are not observed in similar compounds .
Properties
IUPAC Name |
N-tert-butyl-3-cyanobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-12(2,3)14-11(15)10-6-4-5-9(7-10)8-13/h4-7H,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCFUKDSLBRFLLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=CC(=C1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
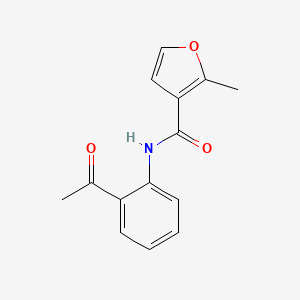
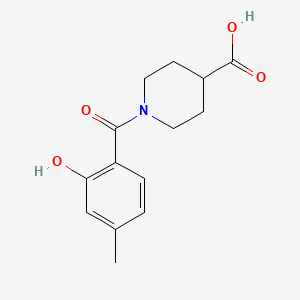
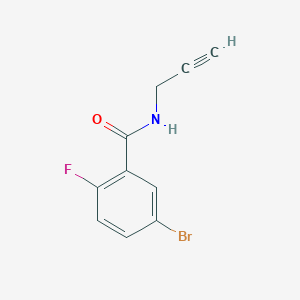
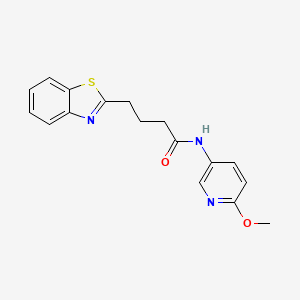

![2-[(3-aminobenzoyl)amino]-N-cyclopropylbenzamide](/img/structure/B7469579.png)
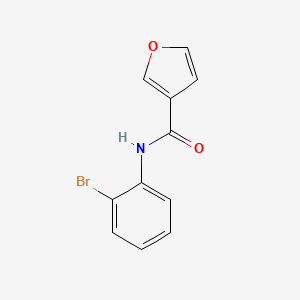
![Methyl 5-methyl-2-(morpholinomethyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7469597.png)
![N-butan-2-yl-2-[8-(3-cyclopentylpropanoyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl]acetamide](/img/structure/B7469602.png)
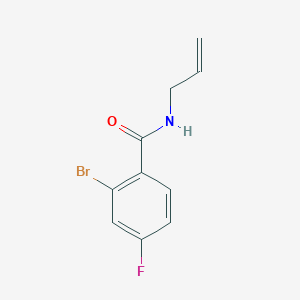
![4-[[5-(4-Chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]-2-methyl-1,3-thiazole](/img/structure/B7469616.png)
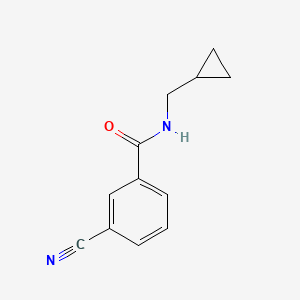
![N-(furan-2-ylmethyl)-2-[(4-methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7469627.png)
![4-bromo-N-[2-(diethylamino)ethyl]-2-fluorobenzamide](/img/structure/B7469631.png)
